![molecular formula C8H10O B2997679 (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one CAS No. 25169-69-1](/img/structure/B2997679.png)

(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

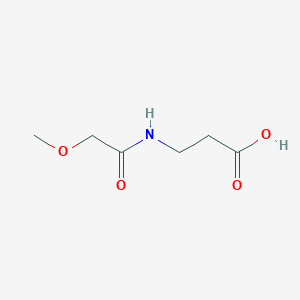

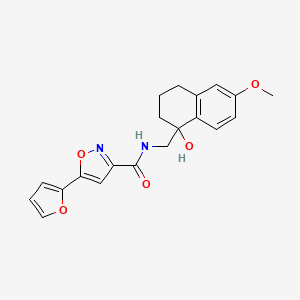

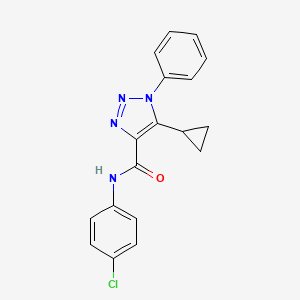

“(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” is a chemical compound with the molecular formula C7H8O . It is widely utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo (3.2.0)hept-2-en-6-one . It is used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Synthesis Analysis

The resolution of synthetically useful, racemic cyclo-butanone derivatives using whole-cell systems has been investigated. Bicyclo[3.2.0]hept-2-en-6-one was reduced using actively fermenting bakers’ yeast to give the corresponding 6endo-ol and 6exo-ol .Molecular Structure Analysis

The molecular structure of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” contains a total of 18 bond(s) including 8 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 four-membered ring(s), 1 five-membered ring(s), and 1 seven-membered ring(s) .Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . These molecules can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” include a molecular weight of 108.14 g/mol . The Log Kow (KOWWIN v1.67 estimate) is 0.80 . The boiling point is estimated to be 172.77°C, and the melting point is estimated to be -7.97°C .科学研究应用

Synthesis of Prostaglandins

This compound is used in the synthesis of prostaglandins, which are a group of physiologically active lipid compounds. Bakers’ yeast reduction of (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one yields alcohols with a prevalent 5-configuration at the newly created chiral center. These intermediates are then efficiently converted into naturally occurring prostaglandins .

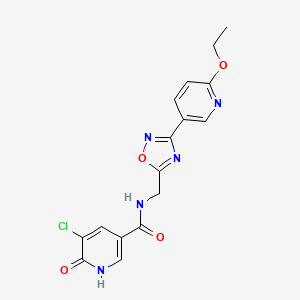

Antimicrobial Agents

Derivatives of this bicyclic ketone have been studied for their antimicrobial properties. For instance, compounds synthesized from this ketone exhibited moderate antimicrobial activity against S. aureus and E. coli , and antifungal activity comparable to conventional antimycotics on filamentous fungi .

Synthesis of Pheromones

The compound is also instrumental in the synthesis of pheromones like (+)-eldanolide . Microorganisms like Mortierella ramanniana can transform (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one into optically active alcohols, which are precursors to pheromones .

Resolution of Chiral Centers

The compound serves as a starting material for the resolution of chiral centers in synthetic chemistry. The reduction process using microorganisms can produce enantiomerically enriched starting materials, which are valuable for creating chiral natural products .

Baeyer-Villiger Oxidation Studies

In the field of organic chemistry, (1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one is widely utilized to study enantioselective Baeyer-Villiger oxidation. This reaction is important for the synthesis of lactones and other cyclic compounds .

Synthesis of Anti-Inflammatory Compounds

The compound is used in the synthesis of anti-inflammatory compounds such as leukotrienes. The transformation of the ketone by M. ramanniana leads to the production of optically active alcohols, which are then converted into arachidonic acid metabolites like (+)-leukotriene-B4 .

安全和危害

未来方向

The future directions of “(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one” could involve further exploration of its use in the synthesis of a variety of chiral natural products . It could also involve further studies on its potential applications in the study of enantioselective Baeyer-Villiger oxidation .

作用机制

Mode of Action

It is known to be used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Biochemical Pathways

The compound is utilized to study enantioselective Baeyer-Villiger oxidation of (±)-cis-bicyclo(3.2.0)hept-2-en-6-one . This suggests that it may play a role in the biochemical pathways involving these reactions.

Result of Action

It is used to analyze the extremophile enzymes (monooxygenase and hydrolases) in microorganisms which are isolated from a deep-water petroleum reservoir and at high temperatures using fluorogenic assays and multibioreactions .

Action Environment

属性

IUPAC Name |

(1S,5S,7R)-7-methylbicyclo[3.2.0]hept-2-en-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-5-6-3-2-4-7(6)8(5)9/h2-3,5-7H,4H2,1H3/t5-,6+,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQQHTLYHQNUBZ-VQVTYTSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C=CCC2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C=CC[C@@H]2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)